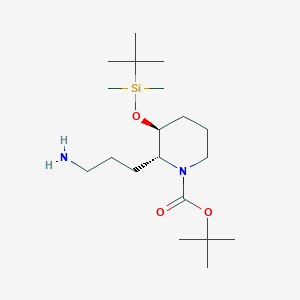

tert-Butyl (2R,3S)-2-(3-aminopropyl)-3-((tert-butyldimethylsilyl)oxy)piperidine-1-carboxylate

Description

This compound is a functionalized piperidine derivative featuring multiple protective and reactive groups. Its structure includes:

- A tert-butyl carbamate group at the 1-position of the piperidine ring, which serves as a protective group for the amine.

- A (2R,3S) stereochemical configuration, with a 3-aminopropyl chain at the 2-position and a tert-butyldimethylsilyl (TBS) ether at the 3-position. The TBS group protects the hydroxyl group during synthetic steps, enabling selective reactivity in downstream modifications .

The compound’s design is critical in medicinal chemistry, particularly for synthesizing constrained analogs of bioactive molecules (e.g., FTY720 derivatives for anticancer applications). Its stereochemistry and protective groups influence solubility, stability, and interactions with biological targets .

Properties

Molecular Formula |

C19H40N2O3Si |

|---|---|

Molecular Weight |

372.6 g/mol |

IUPAC Name |

tert-butyl (2R,3S)-2-(3-aminopropyl)-3-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate |

InChI |

InChI=1S/C19H40N2O3Si/c1-18(2,3)23-17(22)21-14-10-12-16(15(21)11-9-13-20)24-25(7,8)19(4,5)6/h15-16H,9-14,20H2,1-8H3/t15-,16+/m1/s1 |

InChI Key |

NFAYRCQRDZICIC-CVEARBPZSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]([C@H]1CCCN)O[Si](C)(C)C(C)(C)C |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1CCCN)O[Si](C)(C)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl (2R,3S)-2-(3-aminopropyl)-3-((tert-butyldimethylsilyl)oxy)piperidine-1-carboxylate typically involves multiple steps. One common route includes the protection of the piperidine nitrogen, followed by the introduction of the tert-butyldimethylsilyl group. The aminopropyl side chain is then introduced through nucleophilic substitution reactions. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

Amine Substitution Reactions

The primary amine on the 3-aminopropyl side chain participates in nucleophilic substitution reactions. In the synthesis of (2R,3S)-2-(benzo[d]imidazolylpropyl)piperidin-3-ol derivatives, this amine reacts with electrophilic intermediates under basic conditions .

Example Reaction Conditions

| Reagent/Parameter | Value |

|---|---|

| Base | DIPEA |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 40–50°C |

| Equivalents Ratio | 1:1 (amine:electrophile) |

| Reaction Time | 4–6 hours |

This reaction is critical for constructing heterocyclic systems, such as benzimidazole derivatives, which are pharmacologically relevant .

Silyl Ether Deprotection

The TBS ether group is selectively cleaved under acidic conditions to yield a secondary alcohol. This step is essential for subsequent functionalization of the piperidine ring .

Deprotection Protocol

| Parameter | Value |

|---|---|

| Reagent | 4M HCl in THF |

| Temperature | 0–10°C |

| Reaction Time | 30 minutes to 2 hours |

| Workup | Washing with THF |

The low-temperature conditions minimize side reactions, such as epimerization or decomposition .

Boc Carbamate Deprotection

The Boc group is removed under strongly acidic conditions to generate a free amine on the piperidine nitrogen. This step is often performed after silyl ether deprotection to avoid interference .

Deprotection Conditions

| Parameter | Value |

|---|---|

| Reagent | 4M HCl in 1,4-dioxane |

| Temperature | 0–5°C |

| Reaction Time | 1–2 hours |

| Yield | >90% (optimized) |

The resulting free amine can undergo further reactions, such as acylation or reductive amination.

Reactivity in Multi-Step Syntheses

The compound serves as a key intermediate in multi-step syntheses of bioactive molecules. For example:

-

Stepwise Functionalization : Sequential deprotection of TBS and Boc groups allows site-selective modifications of the piperidine scaffold .

-

Crystallization : Post-deprotection, the free base is crystallized as a monohydrochloride salt using acetone/water mixtures, enhancing purity (>97%) .

Stereochemical Stability

Scientific Research Applications

tert-Butyl (2R,3S)-2-(3-aminopropyl)-3-((tert-butyldimethylsilyl)oxy)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyldimethylsilyl group can enhance the compound’s stability and bioavailability, while the aminopropyl side chain may facilitate binding to target sites. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related piperidine, pyrrolidine, and cyclopentane derivatives. Key differences lie in ring size , substituent groups , and protective strategies , which directly impact reactivity and pharmacological profiles.

Table 1: Structural and Functional Comparison

Key Findings

Ring Size and Reactivity: The piperidine core (6-membered ring) in the target compound offers greater conformational flexibility compared to pyrrolidine (5-membered, ) or cyclopentane (5-membered, ). This flexibility may enhance binding to diverse biological targets.

Protective Group Strategies :

- The TBS group in the target compound and provides robust protection for hydroxyl groups under basic conditions, unlike the less stable tert-Boc group in .

- Compounds lacking silyl protection (e.g., ) may require additional synthetic steps to avoid unwanted side reactions.

Substituent Impact on Bioactivity: The 3-aminopropyl chain in the target compound introduces a primary amine, enabling conjugation with carboxylic acids or electrophiles in drug-linker systems. This contrasts with the methoxy(methyl)amino-oxopropyl group in , which is less nucleophilic. Trifluoromethyl groups (e.g., ) enhance lipophilicity and metabolic resistance but may introduce toxicity risks.

Synthetic Utility: The target compound’s stereochemistry (2R,3S) is critical for asymmetric synthesis, mirroring strategies used in for constrained FTY720 analogs. In , coupling reagents like BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) are employed for amide bond formation, a method applicable to the target compound’s derivatization.

Research Implications and Limitations

- Pharmacological Potential: The target compound’s aminopropyl group and TBS protection make it a candidate for targeted protein degradation (e.g., PROTACs) or antibody-drug conjugates.

- Comparative Gaps : Evidence describes a chloropyrazine-substituted piperidine but lacks data on protective groups or stereochemistry, limiting direct comparisons.

Biological Activity

tert-Butyl (2R,3S)-2-(3-aminopropyl)-3-((tert-butyldimethylsilyl)oxy)piperidine-1-carboxylate is a synthetic compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure, characterized by a piperidine ring and various functional groups, suggests a range of biological activities that merit investigation.

Chemical Structure and Properties

- Molecular Formula : C19H36N2O3Si

- Molecular Weight : 368.59 g/mol

- CAS Number : 1310339-85-5

The compound features a tert-butyl group, an aminopropyl side chain, and a tert-butyldimethylsilyl ether, which contribute to its stability and reactivity in biological systems .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Receptor Binding Affinity

Studies have indicated that compounds similar to this compound may interact with various receptors in the central nervous system. Understanding these interactions is crucial for evaluating potential therapeutic effects.

2. Enzyme Inhibition

Preliminary research suggests that this compound may exhibit inhibitory effects on specific enzymes. For instance, compounds with similar structural motifs have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, which could have implications for diabetes management .

3. Neuroprotective Effects

The piperidine structure is often associated with neuroprotective properties. Compounds derived from piperidine have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis.

Case Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of related piperidine derivatives on α-glucosidase activity. The results indicated that certain derivatives exhibited IC50 values significantly lower than the standard drug acarbose, suggesting potential applications in managing postprandial hyperglycemia .

| Compound Name | IC50 Value (µM) | Notes |

|---|---|---|

| Test Compound A | 133.1 ± 3.2 | Potent inhibitor |

| Test Compound B | 305 ± 7.7 | Moderate inhibition |

| Acarbose | 841 ± 1.73 | Standard reference |

Case Study 2: Receptor Interaction Studies

Research focusing on the interaction of similar compounds with serotonin receptors has shown promising results. These studies utilized radiolabeled ligands to assess binding affinity, revealing that certain derivatives could act as agonists or antagonists depending on their structural modifications.

Potential Applications

The biological activities associated with this compound suggest several potential applications:

- Medicinal Chemistry : As a lead compound for developing drugs targeting metabolic disorders.

- Neuropharmacology : Investigating its role in neuroprotection and cognitive enhancement.

- Organic Synthesis : Utilization as a building block for synthesizing more complex molecules.

Q & A

Q. What are the common synthetic routes for preparing tert-Butyl (2R,3S)-2-(3-aminopropyl)-3-((tert-butyldimethylsilyl)oxy)piperidine-1-carboxylate?

The synthesis typically involves multi-step reactions:

- Step 1 : Protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group using Boc anhydride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) .

- Step 2 : Introduction of the tert-butyldimethylsilyl (TBDMS) group at the 3-hydroxy position via silylation with TBDMS chloride and imidazole in DCM .

- Step 3 : Coupling of the 3-aminopropyl side chain using carbodiimide-based reagents (e.g., HBTU) and a tertiary base (e.g., NEt₃) in anhydrous DCM, followed by purification via column chromatography (PE/EtOAC/MeOH gradients) .

Key Considerations : Reaction times (e.g., 4 days for coupling steps) and temperature control (0–20°C) are critical for yield optimization .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

- X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated in related piperidine derivatives (e.g., tert-butyl (2S)-2-{3-[(R)-bis(Boc)amino]-2-oxopiperidin-1-yl}-3-methylbutanoate) .

- NMR Spectroscopy : and NMR data (e.g., δ ~1.0–1.4 ppm for tert-butyl groups, splitting patterns for adjacent stereocenters) confirm structural integrity and relative configuration .

- Optical Rotation : Measured using a polarimeter to verify enantiomeric purity, with comparisons to literature values for similar compounds .

Advanced Research Questions

Q. What strategies mitigate stereochemical inversion during the introduction of the TBDMS group?

- Low-Temperature Conditions : Conduct silylation at 0°C to minimize racemization .

- Bulky Bases : Use sterically hindered bases (e.g., 2,6-lutidine) to suppress nucleophilic attack at the stereocenter .

- Kinetic Monitoring : Track reaction progress via TLC or in-situ IR to terminate reactions before equilibrium favors inversion .

Q. How does the TBDMS group influence the compound’s stability under acidic or basic conditions?

- Acidic Conditions : The TBDMS ether is stable to mild acids (e.g., acetic acid) but cleaved by strong acids (e.g., HCl in THF), necessitating careful selection of deprotection reagents .

- Basic Conditions : Susceptible to hydrolysis in aqueous bases (e.g., NaOH), requiring inert anhydrous environments during reactions .

Data Insight : In analogs like tert-butyl 3-(4-cyclopropyl-5-sulfanyl-triazol-3-yl)piperidine-1-carboxylate, TBDMS groups remain intact under pH 3–8 but degrade rapidly at pH >10 .

Q. What advanced analytical methods resolve impurities in the final product?

- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB and mobile phases (e.g., hexane/isopropanol) to ensure >99% ee .

- LC-MS : Identifies byproducts (e.g., desilylated or Boc-deprotected species) via mass fragmentation patterns .

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to detect regioisomeric impurities .

Q. How can computational modeling aid in predicting reactivity or degradation pathways?

- DFT Calculations : Model transition states for silylation or aminopropyl coupling to predict regioselectivity and activation energies .

- MD Simulations : Assess steric effects of the TBDMS group on piperidine ring conformation, guiding solvent selection (e.g., DCM vs. THF) .

Methodological Challenges & Solutions

Q. How are contradictory NMR data interpreted when characterizing tertiary stereocenters?

Q. What steps optimize yield in multi-gram-scale synthesis?

- Catalyst Screening : Replace HBTU with cheaper alternatives (e.g., EDC/HOAt) while maintaining coupling efficiency .

- Flow Chemistry : Continuous silylation and Boc protection reduce reaction times from days to hours .

- Crystallization-Driven Purification : Use solvent mixtures (e.g., EtOAc/hexane) to isolate high-purity crystals, avoiding column chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.